molecular formula C15H13N3 B2713272 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole CAS No. 171193-30-9

1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2713272
CAS No.: 171193-30-9
M. Wt: 235.29
InChI Key: PQPCHTMCPBJSDQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activities. It also interacts with cellular proteins, affecting various signaling pathways and leading to its biological effects .

Comparison with Similar Compounds

1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:

    1H-Benzotriazole: A simpler compound with similar corrosion inhibition properties but lacking the phenylprop-2-en-1-yl group.

    2-Phenylbenzotriazole: Another derivative with a phenyl group attached to the benzotriazole ring, used in similar applications but with different reactivity.

    1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazole: A structurally related compound with potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzotriazole derivatives .

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-11H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPCHTMCPBJSDQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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